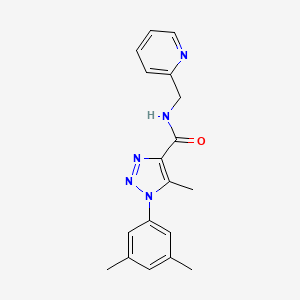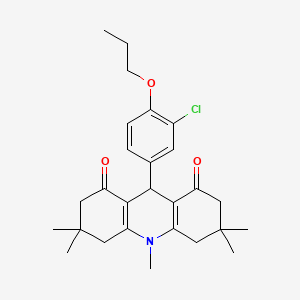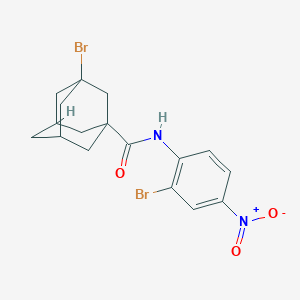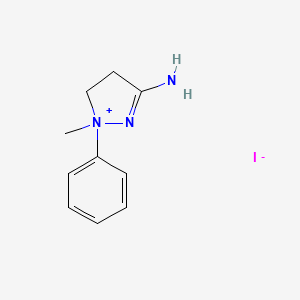![molecular formula C25H17NO4 B5022505 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate](/img/structure/B5022505.png)
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate, also known as OPA, is a chemical compound that has been widely used in scientific research. OPA is a derivative of 1,3-oxazole, which is a heterocyclic organic compound. OPA has been used in various research fields, including medicinal chemistry, biochemistry, and molecular biology.
作用机制
The mechanism of action of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate is not fully understood. However, it is believed that this compound and its derivatives act by inhibiting enzymes and receptors that are involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in gene expression and cell proliferation. This compound has also been shown to inhibit the activity of carbonic anhydrase (CA), which is an enzyme that is involved in the regulation of acid-base balance and ion transport.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound and its derivatives have been shown to induce apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit cell proliferation and migration. This compound has been shown to have anti-inflammatory and antioxidant properties. This compound has been shown to have neuroprotective effects and has been tested for its potential as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate has several advantages for lab experiments. This compound is relatively easy to synthesize and purify. This compound and its derivatives have been shown to have high potency and selectivity. This compound has been shown to have low toxicity and is well-tolerated in vivo. However, there are also some limitations to the use of this compound in lab experiments. This compound is relatively unstable and can degrade over time. This compound can also be difficult to handle due to its yellow color and tendency to form aggregates.
未来方向
There are several future directions for the use of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate in scientific research. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the exploration of the therapeutic potential of this compound and its derivatives for various diseases, including cancer, viral infections, and neurodegenerative diseases. Additionally, the mechanism of action of this compound and its derivatives should be further investigated to gain a better understanding of their biological effects.
合成方法
The synthesis of 2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate involves the condensation of 2-formylphenyl 3-phenylacrylate and 5-aminooxazole in the presence of a catalyst. The reaction occurs under mild conditions and yields this compound as a yellow solid. The purity of this compound can be improved by recrystallization or column chromatography.
科学研究应用
2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been used as a scaffold for the development of new drugs. This compound derivatives have been synthesized and tested for their potential as anticancer, antiviral, and antibacterial agents. This compound derivatives have also been tested for their ability to inhibit enzymes and receptors that are involved in various diseases.
属性
IUPAC Name |
[2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-23(16-15-18-9-3-1-4-10-18)29-22-14-8-7-13-20(22)17-21-25(28)30-24(26-21)19-11-5-2-6-12-19/h1-17H/b16-15+,21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBTWVWYGUYDQS-AOAKWNDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
![4-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5022451.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022455.png)


![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5022468.png)
![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)
![4-[allyl(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B5022483.png)
![6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5022486.png)


![7-[(3,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B5022512.png)
